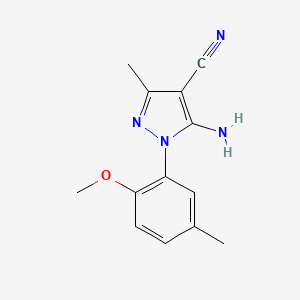
5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (5-AMPC) is a small molecule with potential applications in a variety of scientific research areas. It has been studied for its potential use in the synthesis of other molecules, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Novel Schiff bases derived from pyrazole-4-carbonitrile derivatives have been synthesized and screened for their antimicrobial properties. These compounds, including variations like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, demonstrated significant in vitro antimicrobial activity, indicating their potential as templates for developing new antimicrobial agents (Puthran et al., 2019).
Corrosion Inhibition
Pyrazole derivatives, such as pyranopyrazole derivatives, have been explored for their corrosion inhibition performance on mild steel in acidic environments. These studies show that such compounds offer high inhibition efficiency, suggesting their potential application in protecting metals from corrosion (Yadav et al., 2016).
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis of various heterocyclic compounds using pyrazole-4-carbonitrile derivatives as key intermediates. These studies have led to the development of new compounds with potential pharmacological activities, showcasing the versatility of pyrazole-4-carbonitrile derivatives in synthesizing novel heterocycles (Kosheleva et al., 2016).
Lubricating Oil Additives
Some pyrazole derivatives have been evaluated as multifunctional additives for medium lubricating oils. These compounds have shown good copper corrosion inhibition, anti-rust, and antioxidant properties, indicating their usefulness in enhancing the performance and longevity of lubricating oils (Salih & Al-Messri, 2022).
Propiedades
IUPAC Name |
5-amino-1-(2-methoxy-5-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-4-5-12(18-3)11(6-8)17-13(15)10(7-14)9(2)16-17/h4-6H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIDTDZAVYYPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(C(=N2)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415377.png)
![7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415378.png)



![[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1415383.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415386.png)


![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)

